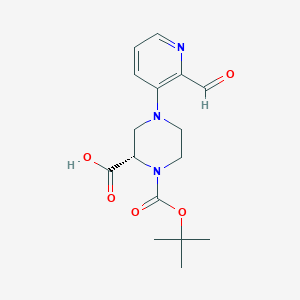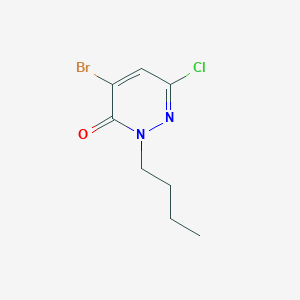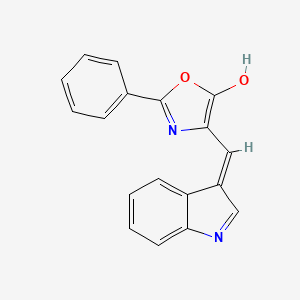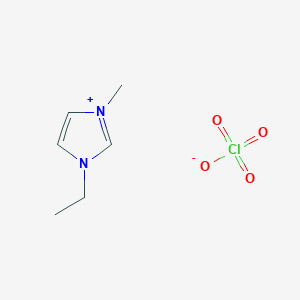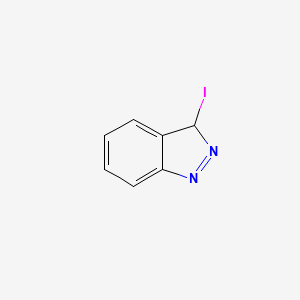
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a conjugated double bond and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichloro-5-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects .
相似化合物的比较
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar structural framework but differs in the substitution pattern and functional groups.
Uniqueness
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is unique due to the presence of dichloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological properties. The specific arrangement of these substituents can enhance its interaction with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)5-8(11)10(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI 键 |
NEXSEBLZFHLHCH-NSCUHMNNSA-N |
手性 SMILES |
CC1=CC(=CC(=C1Cl)Cl)/C=C/C(=O)O |
规范 SMILES |
CC1=CC(=CC(=C1Cl)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



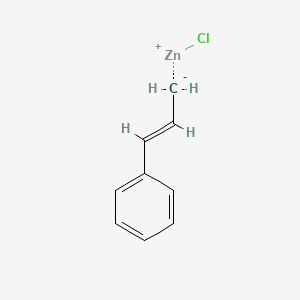
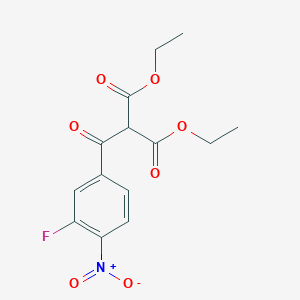
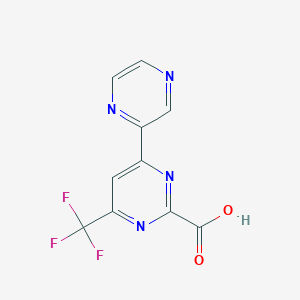
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
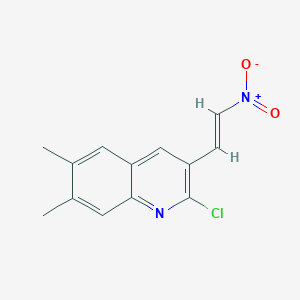
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

